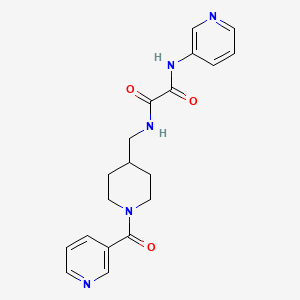
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating neurological disorders and other conditions influenced by nicotinamide derivatives. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O2. It features a piperidine ring, a nicotinoyl group, and an oxalamide moiety, which contribute to its unique biological properties. The compound's structural characteristics facilitate interactions with various biological targets, particularly enzymes involved in metabolic processes.
Structural Comparison
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)urea | Contains urea instead of oxalamide | Potentially different biological activity due to urea linkage |
| N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)carbamate | Features carbamate linkage | May exhibit distinct pharmacological properties |
| N-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | Similar oxalamide structure | Under investigation for oncological applications |
Research indicates that this compound acts primarily as an inhibitor of Nicotinamide N-Methyltransferase (NNMT) . NNMT is an enzyme involved in various cellular processes and has been linked to several diseases, including diabetes, obesity, and certain cancers. Inhibition of this enzyme can potentially provide therapeutic benefits for conditions associated with its dysregulation .
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Neurological Disorders : Its ability to modulate NNMT activity suggests potential applications in treating neurodegenerative diseases.
- Metabolic Disorders : By influencing metabolic pathways, it may help manage conditions like obesity and diabetes.
- Cancer : The inhibition of NNMT could be beneficial in cancer therapies by altering tumor metabolism .
Study 1: NNMT Inhibition and Cancer
A study investigated the effects of NNMT inhibition on tumor growth in animal models. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups. This suggests a potential role for the compound in cancer treatment .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings demonstrated that the compound could reduce neuronal cell death and improve cognitive function in treated subjects, highlighting its potential as a therapeutic agent for Alzheimer's disease .
Synthesis and Optimization
The synthesis of this compound involves multiple steps:
- Preparation of Piperidine Ring : Initial synthesis starts with forming the piperidine structure.
- Introduction of Nicotinoyl Group : The nicotinoyl moiety is then introduced through acylation reactions.
- Formation of Oxalamide Linkage : Finally, the oxalamide group is added to complete the compound.
Optimizing these synthetic routes is crucial for improving yield and purity, with techniques such as continuous flow chemistry being employed for better control over reaction conditions .
属性
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-17(18(26)23-16-4-2-8-21-13-16)22-11-14-5-9-24(10-6-14)19(27)15-3-1-7-20-12-15/h1-4,7-8,12-14H,5-6,9-11H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUQOKNXLINRMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














